N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring, chlorinated and fluorinated phenyl groups, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with 2-fluorobenzyl bromide to form an intermediate, which is then cyclized with hydrazine to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. This compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with chlorinated and fluorinated phenyl groups, such as:
- N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
- 2,6-difluoro-3-methylbenzamide, N-(3-chloro-4-fluorophenyl)-
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development .
Properties
Molecular Formula |
C17H12ClF2N3O2 |
---|---|
Molecular Weight |
363.7 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H12ClF2N3O2/c18-12-9-11(5-6-13(12)19)21-17(24)15-7-8-23(22-15)10-25-16-4-2-1-3-14(16)20/h1-9H,10H2,(H,21,24) |
InChI Key |
ZJWKWQIISYWEQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)F |
Origin of Product |
United States |
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